- Discovery of novel indoleaminopyrimidine NIK inhibitors based on molecular docking-based support vector regression (SVR) model, Chemical Physics Letters, 2019, 718, 38-45

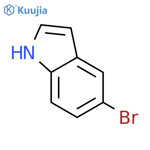

Cas no 96546-77-9 (1H-Indole, 5-bromo-1-[(4-methylphenyl)sulfonyl]-)

![1H-Indole, 5-bromo-1-[(4-methylphenyl)sulfonyl]- structure](https://es.kuujia.com/scimg/cas/96546-77-9x500.png)

96546-77-9 structure

Nombre del producto:1H-Indole, 5-bromo-1-[(4-methylphenyl)sulfonyl]-

Número CAS:96546-77-9

MF:C15H12BrNO2S

Megavatios:350.230281829834

MDL:MFCD20486680

CID:751397

1H-Indole, 5-bromo-1-[(4-methylphenyl)sulfonyl]- Propiedades químicas y físicas

Nombre e identificación

-

- 1H-Indole, 5-bromo-1-[(4-methylphenyl)sulfonyl]-

- 5-Bromo-1-[(4-methylphenyl)sulfonyl]-1H-indole

- 5-bromo-1-(p-toluenesulfonyl)-1H-indole

- N-tosyl-5-bromoindole

- 5-Bromo-1-[(4-methylphenyl)sulfonyl]-1H-indole (ACI)

- 5-Bromo-1-(4-methylphenylsulfonyl)indole

- 5-Bromo-1-p-toluenesulfonyl-1H-indole

- 5-Bromo-1-tosyl-1H-indole

- 5-Bromo-1-tosylindole

- 5-Bromo-N-tosylindole

-

- MDL: MFCD20486680

- Renchi: 1S/C15H12BrNO2S/c1-11-2-5-14(6-3-11)20(18,19)17-9-8-12-10-13(16)4-7-15(12)17/h2-10H,1H3

- Clave inchi: CMQRWXUQAKCCAK-UHFFFAOYSA-N

- Sonrisas: O=S(N1C2C(=CC(=CC=2)Br)C=C1)(C1C=CC(C)=CC=1)=O

Atributos calculados

- Recuento de donantes vinculados al hidrógeno: 0

- Recuento de receptores de enlace de hidrógeno: 3

- Recuento de átomos pesados: 20

- Cuenta de enlace giratorio: 2

1H-Indole, 5-bromo-1-[(4-methylphenyl)sulfonyl]- PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| abcr | AB516789-10 g |

5-Bromo-1-[(4-methylphenyl)sulfonyl]-1H-indole |

96546-77-9 | 10g |

€457.00 | 2023-04-17 | ||

| abcr | AB516789-10g |

5-Bromo-1-[(4-methylphenyl)sulfonyl]-1H-indole; . |

96546-77-9 | 10g |

€447.00 | 2025-02-13 | ||

| Aaron | AR005UKA-5g |

1H-Indole, 5-bromo-1-[(4-methylphenyl)sulfonyl]- |

96546-77-9 | 95% | 5g |

$292.00 | 2025-02-13 | |

| Aaron | AR005UKA-1g |

1H-Indole, 5-bromo-1-[(4-methylphenyl)sulfonyl]- |

96546-77-9 | 97% | 1g |

$57.00 | 2025-04-02 | |

| Chemenu | CM266069-5g |

5-Bromo-1-tosyl-1H-indole |

96546-77-9 | 95%+ | 5g |

$*** | 2023-05-04 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1265123-1g |

5-Bromo-1-[(4-methylphenyl)sulfonyl]-1H-indole |

96546-77-9 | 97% | 1g |

¥547.00 | 2024-04-23 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1265123-5g |

5-Bromo-1-[(4-methylphenyl)sulfonyl]-1H-indole |

96546-77-9 | 97% | 5g |

¥2055.00 | 2024-04-23 | |

| Ambeed | A314402-5g |

5-Bromo-1-tosyl-1H-indole |

96546-77-9 | 97% | 5g |

$190.0 | 2024-04-16 | |

| abcr | AB516789-25g |

5-Bromo-1-[(4-methylphenyl)sulfonyl]-1H-indole; . |

96546-77-9 | 25g |

€827.50 | 2025-02-13 | ||

| Aaron | AR005UKA-250mg |

1H-Indole, 5-bromo-1-[(4-methylphenyl)sulfonyl]- |

96546-77-9 | 97% | 250mg |

$22.00 | 2025-04-02 |

1H-Indole, 5-bromo-1-[(4-methylphenyl)sulfonyl]- Métodos de producción

Métodos de producción 1

Condiciones de reacción

1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 0 °C; 1 h, rt

1.2 Solvents: Dimethylformamide ; 2 h, 0 °C

1.2 Solvents: Dimethylformamide ; 2 h, 0 °C

Referencia

Métodos de producción 2

Condiciones de reacción

1.1 Reagents: Sodium hydride Solvents: Acetonitrile ; 10 min, 0 °C

1.2 0 °C → rt; 4 h, rt

1.3 Reagents: Ammonium chloride Solvents: Water ; rt

1.2 0 °C → rt; 4 h, rt

1.3 Reagents: Ammonium chloride Solvents: Water ; rt

Referencia

- Optimization, Structure-Activity Relationship, and Mode of Action of Nortopsentin Analogues Containing Thiazole and Oxazole Moieties, Journal of Agricultural and Food Chemistry, 2019, 67(36), 10018-10031

Métodos de producción 3

Condiciones de reacción

1.1 Reagents: Potassium hydroxide Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Toluene , Water ; 4 h, rt

Referencia

- Palladium Catalyzed Cyclizations of Oxime Esters with 1,2-Disubstituted Alkenes: Synthesis of Dihydropyrroles, Organic Letters, 2013, 15(17), 4616-4619

Métodos de producción 4

Condiciones de reacción

1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 2 min, cooled; 12 min, cooled

1.2 20 h, rt

1.2 20 h, rt

Referencia

- Room-Temperature Gold-Catalysed Arylation of Heteroarenes: Complementarity to Palladium Catalysis, Chemistry - A European Journal, 2016, 22(36), 12641-12645

Métodos de producción 5

Condiciones de reacción

1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 30 min, 0 °C

1.2 Solvents: Dimethylformamide ; 0 °C; 30 min, 0 °C

1.2 Solvents: Dimethylformamide ; 0 °C; 30 min, 0 °C

Referencia

- Preparation of 5-cyanoindole, China, , ,

Métodos de producción 6

Condiciones de reacción

1.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane , Water ; 45 min, rt

1.2 Reagents: Water ; rt

1.2 Reagents: Water ; rt

Referencia

- Enantioselective Organo-SOMO Cascade Cycloadditions: A Rapid Approach to Molecular Complexity from Simple Aldehydes and Olefins, Journal of the American Chemical Society, 2010, 132(29), 10015-10017

Métodos de producción 7

Condiciones de reacción

1.1 Reagents: Sodium hydroxide , Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane , Water ; rt; 3 h, rt

Referencia

- Towards the syntheses of N-H and N-alkylated derivatives of meridianins, Journal of Heterocyclic Chemistry, 2007, 44(4), 793-801

Métodos de producción 8

Condiciones de reacción

1.1 Reagents: Potassium hydroxide Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Toluene , Water ; 15 min, rt

1.2 Solvents: Toluene ; 0 °C; 2 h, rt

1.2 Solvents: Toluene ; 0 °C; 2 h, rt

Referencia

- Marine-natural-products for biocides development: first discovery of meridianin alkaloids as antiviral and anti-phytopathogenic-fungus agents, Pest Management Science, 2020, 76(10), 3369-3376

Métodos de producción 9

Condiciones de reacción

1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 1 h, 0 °C

1.2 Solvents: Dimethylformamide ; 4.5 h, rt

1.3 Reagents: Water Solvents: Water

1.2 Solvents: Dimethylformamide ; 4.5 h, rt

1.3 Reagents: Water Solvents: Water

Referencia

- Alkynyl alcohols as kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of inflammation and inflammatory disorders, World Intellectual Property Organization, , ,

Métodos de producción 10

Condiciones de reacción

1.1 Reagents: Sodium hydride Solvents: Dimethyl sulfoxide ; 30 min, 0 °C

1.2 0 °C; 1 h, rt

1.2 0 °C; 1 h, rt

Referencia

- Preparation of pyrazolo[3,4-c]quinoline compounds as phosphatidylinositol 3 kinase inhibitors for therapeutic applications, World Intellectual Property Organization, , ,

Métodos de producción 11

Condiciones de reacción

1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 30 min, 0 - 5 °C

1.2 Solvents: Dimethylformamide ; 0 - 5 °C; rt; 1 h, rt

1.2 Solvents: Dimethylformamide ; 0 - 5 °C; rt; 1 h, rt

Referencia

- Preparation of 4-(indol-3-yl)-2-aminopyrimidine compound as IDH1/R132H inhibitor, China, , ,

Métodos de producción 12

Condiciones de reacción

1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 1 h, rt; rt → 0 °C

1.2 3 h, 0 °C

1.2 3 h, 0 °C

Referencia

- Pim kinase inhibitory and antiproliferative activity of a novel series of meridianin C derivatives, Bioorganic & Medicinal Chemistry Letters, 2014, 24(11), 2424-2428

Métodos de producción 13

Condiciones de reacción

1.1 Reagents: Potassium hydroxide , Tetrabutylammonium hydrogen sulfate Solvents: Toluene , Water ; rt; overnight, rt

Referencia

- Copper-catalyzed formation of carbon-heteroatom and carbon-carbon bonds, World Intellectual Property Organization, , ,

1H-Indole, 5-bromo-1-[(4-methylphenyl)sulfonyl]- Raw materials

1H-Indole, 5-bromo-1-[(4-methylphenyl)sulfonyl]- Preparation Products

1H-Indole, 5-bromo-1-[(4-methylphenyl)sulfonyl]- Literatura relevante

-

Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319

-

Kaitie A. Giffin,Ilia Korobkov,R. Tom Baker Dalton Trans., 2015,44, 19587-19596

-

Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101

96546-77-9 (1H-Indole, 5-bromo-1-[(4-methylphenyl)sulfonyl]-) Productos relacionados

- 31271-90-6(1-(p-Toluenesulfonyl)indole)

- 1014239-59-8(2-(2-Bromo-4-methylphenoxy)-3-nitropyridine)

- 1226487-89-3((2E)-N-[4-(4-cyclopropanecarbonyl-1,4-diazepan-1-yl)phenyl]-3-(furan-2-yl)prop-2-enamide)

- 2229003-50-1(methyl({2-2-(pyrrolidin-1-yl)pyridin-3-ylpropan-2-yl})amine)

- 2229074-02-4(1-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)-2,2-difluorocyclopropylmethanamine)

- 1361843-75-5(2-Chloro-6-(2,3-dichlorophenyl)pyridine-3-acetonitrile)

- 2228342-50-3(tert-butyl N-2-amino-3-(4,5-difluoro-2-methoxyphenyl)propylcarbamate)

- 1010068-84-4(4-bromo-6-phenyldibenzo[b,d]furan)

- 1134822-09-5(Ivacaftor Benzenesulfonate)

- 2309630-56-4(N-[2,2-bis(furan-2-yl)ethyl]-1-(2-chlorophenyl)methanesulfonamide)

Proveedores recomendados

Amadis Chemical Company Limited

(CAS:96546-77-9)1H-Indole, 5-bromo-1-[(4-methylphenyl)sulfonyl]-

Pureza:99%

Cantidad:5g

Precio ($):171.0